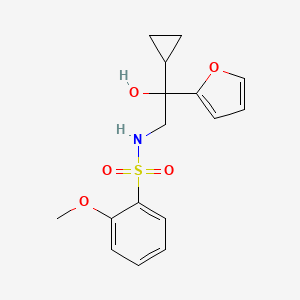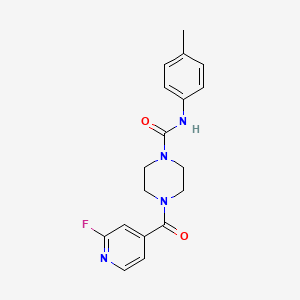
N-(1-(2-methoxyethyl)piperidin-4-yl)-2-(naphthalen-2-yloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(2-methoxyethyl)piperidin-4-yl)-2-(naphthalen-2-yloxy)acetamide, also known as MEOP or MEOP-Na, is a chemical compound that has been widely used in scientific research. It is a potent and selective antagonist of the orexin 1 receptor, which plays a critical role in regulating wakefulness and arousal. MEOP has been shown to have potential therapeutic applications in the treatment of sleep disorders, addiction, and other neurological conditions.
Applications De Recherche Scientifique
Synthesis and Catalytic Applications
- Mokhtary and Torabi (2017) demonstrated the use of nano magnetite (Fe3O4) as a catalyst for synthesizing derivatives of N-(1-(2-methoxyethyl)piperidin-4-yl)-2-(naphthalen-2-yloxy)acetamide through a one-pot synthesis under ultrasound irradiation, highlighting its efficiency in organic synthesis (Mokhtary & Torabi, 2017).
Radioligand Binding and Sigma Receptor Affinity
- Berardi et al. (2005) explored the sigma-subtype affinities of N-(1-(2-methoxyethyl)piperidin-4-yl)-2-(naphthalen-2-yloxy)acetamide derivatives, using radioligand binding assays. Their findings indicated significant binding affinity and selectivity, highlighting its potential in neuropharmacology (Berardi et al., 2005).
Potential in Positron Emission Tomography (PET)
- Matarrese et al. (2000) investigated the use of a labeled derivative of this compound for assessing Dopamine D4 receptors in vivo using PET, demonstrating its potential in neuroimaging studies (Matarrese et al., 2000).
Crystallography and Molecular Structure
- Tinant et al. (1994) conducted a crystallographic study on a related compound, N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, to understand its molecular conformation, which is crucial in drug design and molecular modeling (Tinant et al., 1994).
Anti-Angiogenic and Anti-Tumor Activities
- Lee et al. (2005) identified N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, a structurally similar compound, as a potent inhibitor of aminopeptidase N and an anti-angiogenic agent, suggesting its potential in cancer research and therapy (Lee et al., 2005).
Anti-HIV Activity
- Hamad et al. (2010) synthesized derivatives of 2‐(naphthalen‐2‐yloxy)‐N‐[(aryl‐5‐thioxo‐4,5‐dihydro‐1H‐1,2,4‐triazol‐3‐yl)methyl] acetamides, demonstrating their inhibitory activity against HIV, indicating its potential in antiviral drug development (Hamad et al., 2010).
Anti-Asthmatic Properties
- Lee et al. (1995) examined N-[2-(4-(benzhydryloxy)piperidino)ethyl]-3-hydroxy-5-(3-pyridyl methoxy)-2- naphthamide, a related compound, for its potential as an anti-asthmatic agent, revealing insights into its mechanism of action and therapeutic potential in respiratory diseases (Lee et al., 1995).
Antiproliferative Effects and Potential in Parkinson's Disease
- Gomathy et al. (2012) synthesized novel acetamide derivatives with potential anti-Parkinson's activity, indicating its relevance in neurodegenerative disease research (Gomathy et al., 2012).
Propriétés
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-24-13-12-22-10-8-18(9-11-22)21-20(23)15-25-19-7-6-16-4-2-3-5-17(16)14-19/h2-7,14,18H,8-13,15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGBEJIWFRMWGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)COC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(2-methoxyethyl)piperidin-4-yl)-2-(naphthalen-2-yloxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]quinoline](/img/structure/B2475428.png)
![3-(4-Methylphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2475430.png)
![Ethyl 5-(2,5-dichlorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2475432.png)


![7-benzyl-3,4,9-trimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/no-structure.png)


![1'-(furan-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2475442.png)
![4-((2-methylpiperidin-1-yl)sulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2475443.png)
![2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2475444.png)
![N-(3-Chlorophenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2475445.png)
![8-(4-ethoxyphenyl)-N-(2-methoxyethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2475446.png)
![N'-{[2-(3,4-dimethoxyphenyl)acetyl]oxy}pyridine-4-carboximidamide](/img/structure/B2475447.png)